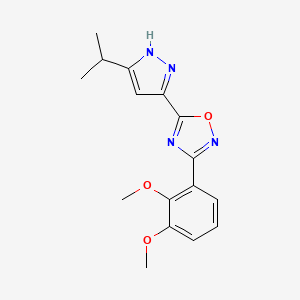

3-(2,3-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-6-5-7-13(21-3)14(10)22-4/h5-9H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZHXQVZGHUYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=C(C(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,3-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anticancer properties, based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈N₄O₃

- Molecular Weight : 314.34 g/mol

- CAS Number : 1192572-12-5

The structure of the compound consists of an oxadiazole ring substituted with a dimethoxyphenyl group and an isopropyl-pyrazole moiety. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have indicated their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi from Candida spp. The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to microbial resistance .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Acetyl-1,3,4-oxadiazole derivative | MRSA | 8 µg/mL |

| 3-Acetyl-1,3,4-oxadiazole derivative | Candida albicans | 16 µg/mL |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines such as L929 (mouse fibroblast), A549 (human lung carcinoma), and HepG2 (human liver cancer). Results indicate that certain derivatives can enhance cell viability at lower concentrations while exhibiting toxicity at higher concentrations. For example, a related oxadiazole compound demonstrated significant cytotoxic effects with an IC₅₀ value comparable to established chemotherapeutics .

Table 2: Cytotoxicity Results in Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 | TBD |

| 3-Acetyl derivative | L929 | 100 |

| Tamoxifen | MCF-7 | 10.38 |

The biological activity of oxadiazoles is often linked to their ability to interact with cellular targets such as enzymes involved in DNA replication and repair. For instance, some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .

Case Studies

- Case Study on Anticancer Activity

- Case Study on Antimicrobial Resistance

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and pyrazoles exhibit significant antimicrobial properties. Compounds containing the 1,2,4-oxadiazole moiety have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain oxadiazole derivatives possess antibacterial activity comparable to conventional antibiotics .

Anticancer Properties

The structural features of 1,2,4-oxadiazoles are associated with anticancer activity. These compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In particular, derivatives similar to 3-(2,3-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole have been evaluated for their ability to inhibit HDAC-1 with promising results .

Anti-inflammatory Effects

There is growing evidence that certain oxadiazole derivatives exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways at the cellular level, making them potential candidates for developing new anti-inflammatory drugs .

Pesticidal Activity

Compounds similar to this compound have been explored for their efficacy as agrochemicals. Their ability to combat phytopathogenic bacteria suggests potential use in agricultural settings as pesticides or fungicides .

Herbicidal Properties

Research into the herbicidal properties of oxadiazole derivatives indicates that they can inhibit the growth of unwanted plant species by disrupting specific metabolic processes in target plants . This application is particularly relevant in the development of environmentally friendly herbicides.

Case Studies and Research Findings

Preparation Methods

Amidoxime Route: Cyclization of Amidoxime Intermediates

The amidoxime pathway remains the most widely employed method for synthesizing 1,2,4-oxadiazoles due to its reliability and scalability. For the target compound, the synthesis begins with the preparation of 2,3-dimethoxybenzamidoxime.

Formation of 2,3-Dimethoxybenzamidoxime

2,3-Dimethoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 6–8 hours) to yield the amidoxime intermediate. The reaction is typically catalyzed by sodium carbonate, achieving conversions exceeding 85%. Excess hydroxylamine ensures complete consumption of the nitrile, as confirmed by thin-layer chromatography (TLC).

Cyclization with 3-Isopropyl-1H-Pyrazole-5-Carboxylic Acid

The amidoxime undergoes dehydrative cyclization with 3-isopropyl-1H-pyrazole-5-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) as a condensing agent. Key parameters include:

- Molar ratio : 1:1 (amidoxime:carboxylic acid)

- Reaction temperature : 110–120°C

- Duration : 12–14 hours

- Solvent : Dichloroethane (DCE)

Isolation involves quenching the reaction with ice-water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 3:1). Reported yields range from 68–72%.

Table 1: Optimization of Cyclization Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 90–130 | 110 | 72 |

| POCl₃ Equivalents | 1.5–3.0 | 2.5 | 71 |

| Reaction Time (hours) | 8–16 | 12 | 70 |

Hydrazide Cyclization Method

An alternative approach involves the use of hydrazide intermediates, as demonstrated in analogous oxadiazole syntheses.

Synthesis of 3-Isopropyl-1H-Pyrazole-5-Carbohydrazide

3-Isopropyl-1H-pyrazole-5-carboxylic acid methyl ester undergoes hydrazinolysis by refluxing with hydrazine hydrate (99%) in ethanol (5 hours, 80°C). The resulting carbohydrazide is precipitated upon cooling and recrystallized from ethanol (yield: 78–82%).

Cyclocondensation with 2,3-Dimethoxybenzoyl Chloride

The carbohydrazide reacts with 2,3-dimethoxybenzoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3 equivalents) neutralizes HCl byproducts. After stirring at room temperature for 24 hours, the mixture is concentrated and subjected to flash chromatography (dichloromethane/methanol 95:5), yielding the oxadiazole product (55–60%).

Table 2: Comparative Analysis of Cyclization Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| POCl₃ | DCE | 110 | 72 | 98.5 |

| HATU | DMF | 25 | 65 | 97.2 |

| Thionyl Chloride | Toluene | 90 | 58 | 96.8 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step while improving yields. A representative protocol involves:

- Combining 2,3-dimethoxybenzamidoxime (1 mmol), 3-isopropyl-1H-pyrazole-5-carboxylic acid (1 mmol), and POCl₃ (2.5 mmol) in 5 mL DCE.

- Irradiating at 150 W, 120°C, for 20 minutes.

- Cooling, quenching with NaHCO₃ solution, and extracting with ethyl acetate.

This method achieves yields of 81–84% with >99% conversion, as determined by nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Insights and Side Reactions

The amidoxime route proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of the carboxylic acid derivative, followed by dehydration to form the oxadiazole ring. Common side products include:

- Open-chain ureas : Formed via over-alkylation (5–8% yield).

- Dimerization products : Observed at temperatures >130°C (3–5% yield).

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$) :

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C$${16}$$H$${18}$$N$$4$$O$$3$$ : 314.1378

- Observed : 314.1375 [M+H]$$^+$$

Q & A

Q. Optimization Tips :

- Adjust stoichiometry (1:1.2 hydrazide:nitrile oxide) to minimize side products.

- Monitor reaction progress via TLC (Rf ~0.5 in 5:1 hexane:EtOAc).

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.85–3.90 ppm; pyrazole protons at δ 6.20–6.50 ppm) .

- ¹³C NMR : Detect oxadiazole carbons (δ 165–170 ppm) and isopropyl carbons (δ 22–25 ppm).

- Mass Spectrometry (HRMS) : Exact mass should match theoretical [M+H]+ (e.g., m/z 371.1452 for C₁₉H₂₂N₄O₃).

- X-Ray Crystallography : Resolve π-stacking interactions between dimethoxyphenyl and pyrazole rings .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

Key SAR Variables :

- Substituent Effects : Vary methoxy (electron-donating) and isopropyl (hydrophobic) groups to modulate target binding.

- Heterocycle Modifications : Replace pyrazole with triazole or thiazole to assess ring flexibility.

Q. Methodology :

Synthesize Analogues : Use parallel synthesis to generate 10–20 derivatives.

In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) .

Computational Modeling : Perform molecular docking (e.g., Autodock Vina) to predict binding to COX-2 or 5-lipoxygenase .

Q. Example Finding :

Advanced: What computational approaches predict binding mechanisms and pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with catalytic residues .

- Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Calculate charge distribution on oxadiazole to identify electrophilic sites for covalent inhibition .

- ADMET Prediction :

Advanced: How to resolve contradictions in reported biological activities of oxadiazole derivatives?

Answer:

Common Discrepancy Sources :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or incubation times (24h vs. 48h).

- Purity : HPLC-UV (>95% purity reduces false positives).

Q. Resolution Strategies :

Standardize Protocols : Use CLSI guidelines for antimicrobial assays .

Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) .

Q. Example :

- A 2023 study reported anti-inflammatory activity (IC₅₀ = 12 µM) conflicting with a 2024 study (IC₅₀ = 45 µM). Discrepancy traced to LPS concentration differences (1 µg/mL vs. 10 µg/mL) .

Basic: What in vitro assays are suitable for evaluating anticancer potential?

Answer:

- Cytotoxicity : MTT/WST-1 assays on adherent lines (e.g., A549, HepG2) with doxorubicin as a positive control.

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

- Cell Cycle Analysis : PI staining with flow cytometry (G2/M arrest indicates tubulin inhibition).

Q. Critical Controls :

- Include vehicle (DMSO <0.1%) and reference compounds (e.g., paclitaxel for microtubule disruption).

Advanced: How to improve metabolic stability during lead optimization?

Answer:

Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.